molecular formula C15H16F3N3O3S B2862571 N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1396766-87-2

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2862571
CAS RN: 1396766-87-2
M. Wt: 375.37
InChI Key: JXFCDHUBFSFVDC-UHFFFAOYSA-N
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Description

N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16F3N3O3S and its molecular weight is 375.37. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bond Effect and Spectroscopic Investigations A study by Mansour and Ghani (2013) focused on the structural and spectroscopic analysis of a sulfamethazine Schiff-base, a compound similar to N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide. They explored its hydrogen-bond effects, molecular structure, and vibrational frequencies using DFT and HF methods. The study provided valuable insights into the stability, electronic structure, and molecular properties of sulfonamide derivatives, which are crucial for understanding their biological activities and potential applications in drug design and materials science (Mansour & Ghani, 2013).

Antiproliferative Activity Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives by Motavallizadeh et al. (2014) demonstrated the antiproliferative activity of these compounds against various tumor cell lines. This highlights the potential of benzenesulfonamide derivatives in the development of new anticancer agents. The study's findings suggest that modifications to the benzenesulfonamide scaffold can lead to compounds with significant antiproliferative properties, indicating a path for further research into similar compounds for cancer treatment (Motavallizadeh et al., 2014).

Antimicrobial Activity A study by Desai, Makwana, and Senta (2017) on novel benzenesulfonamide derivatives demonstrated significant antimicrobial activity against a variety of microbial strains. This suggests that modifications to the benzenesulfonamide structure can yield compounds with potent antimicrobial properties, offering potential applications in the development of new antibiotics or antiseptics (Desai, Makwana, & Senta, 2017).

Antiglaucoma Properties Compounds based on 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide have been studied for their potential as carbonic anhydrase inhibitors with applications in treating glaucoma. Casini et al. (2002) discovered that derivatives of this scaffold showed strong inhibition of carbonic anhydrase isozymes involved in aqueous humor secretion, indicating their utility in developing topical antiglaucoma medications (Casini et al., 2002).

properties

IUPAC Name

N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3S/c1-2-11-9-14(22)21(10-19-11)8-7-20-25(23,24)13-6-4-3-5-12(13)15(16,17)18/h3-6,9-10,20H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFCDHUBFSFVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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